molecular formula C10H11ClO2 B8642690 1-[4-(2-Chloroethoxy)phenyl]ethanone CAS No. 90919-15-6

1-[4-(2-Chloroethoxy)phenyl]ethanone

Cat. No. B8642690
CAS RN: 90919-15-6
M. Wt: 198.64 g/mol
InChI Key: IZIKZNOLOCUEQB-UHFFFAOYSA-N
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Description

1-[4-(2-Chloroethoxy)phenyl]ethanone is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
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properties

CAS RN

90919-15-6

Product Name

1-[4-(2-Chloroethoxy)phenyl]ethanone

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-[4-(2-chloroethoxy)phenyl]ethanone

InChI

InChI=1S/C10H11ClO2/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5H,6-7H2,1H3

InChI Key

IZIKZNOLOCUEQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4′-hydroxyacetophenone (101 g, 0.74 mole) in acetone (800 mL) was added 1-bromo-2-chloroethane (638 g, 4.45 mole) followed by K2CO3 (307 g, 2.22 mole). The reaction was heated to reflux for 48 h then filtered. The K2CO3 was washed with acetone (1 L) and the filtrate was evaporated. The residue was then partitioned between EtOAc (800 mL) and 1N NaOH (250 mL). The organic layer was washed with 1N NaOH (250 mL) then dried aid evaporated to yield 146 g of the desired product (99% yield).
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
638 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
307 g
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 100 mg of 4-hydroxy-acetophenone, 96 mg of n-tetrabutylammonium acid sulfate, 1.5 ml of 50% sodium hydroxide solution, 3 ml of benzene, 1.5 ml of acetonitrile and 0.2 ml of 2-chloroethyl p-toluene sulfonate was refluxed for 18 hours under an inert atmosphere and the decanted phase was extracted with benzene. The organic phase was washed with water, dried over a deshydrant and evaporated to dryness under reduced pressure. The residue was chromatographed over silica and eluted with dichloroethane to obtain 127 mg of 1-[4-(2-chloroethoxy)-phenyl]-ethanone melting at ≃62° C.
[Compound]
Name
4-hydroxy-acetophenone
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
n-tetrabutylammonium
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One

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